2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide” is a chemical compound. Its molecular formula is C14H10BrN3O2 . It is an intermediate used in the synthesis of phthalazinone scaffolds .
Molecular Structure Analysis
The molecule contains a total of 40 bond(s). There are 27 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 N hydrazine(s), and 1 hydrazone(s) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research has explored the synthesis and evaluation of derivatives related to 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, focusing on their potential as antipsychotic agents. One study involved conformationally restricted derivatives of remoxipride, a compound structurally related to this compound, to investigate their affinity to the dopamine D-2 receptor. However, enhanced affinities were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).
Novel Synthesis Approaches
- Alternative synthesis methods have been developed for compounds structurally related to this compound, such as homohistamine and structurally related (imidazole-4-yl)alkylamines, highlighting the flexibility and potential of these chemical structures in the synthesis of impromidine-like, H2-histaminergic compounds (Elz & Schunack, 1987).
Biological Activity and Applications
- The exploration of small-molecule agonists for the protease-activated receptor 2 (PAR2) has led to the identification of compounds with the core structure of this compound. These compounds, including AC-55541 and AC-264613, have been studied for their potential in activating PAR2 signaling pathways, with implications for understanding the receptor's role in various physiological processes (Gardell et al., 2008).
Pharmacological Potential
- The pharmacological potential of derivatives and analogues of this compound has been a significant area of investigation. Studies have synthesized and characterized these compounds to understand their spectral, electrochemical, and magnetic properties, contributing to the development of new therapeutic agents (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Wirkmechanismus
Target of Action
The primary target of the compound 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the process of DNA repair and genomic stability .
Mode of Action
2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide acts as an inhibitor of PARP . It binds to the active site of the enzyme, preventing it from attaching poly (ADP-ribose) to the target proteins. This inhibition disrupts the normal function of PARP, leading to an accumulation of DNA damage .
Biochemical Pathways
The inhibition of PARP by 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide affects the DNA repair pathways . Specifically, it impacts the base excision repair pathway, which is responsible for repairing small, non-helix-distorting base lesions from the DNA. The disruption of this pathway leads to the accumulation of single-strand breaks, which can eventually lead to double-strand breaks .
Result of Action
The result of the action of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the accumulation of DNA damage due to the inhibition of PARP . This can lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWYIXRTNFOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.